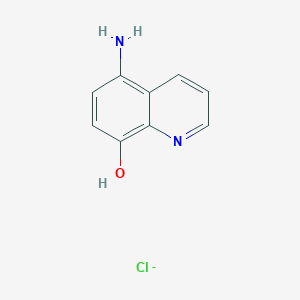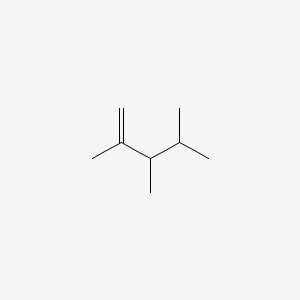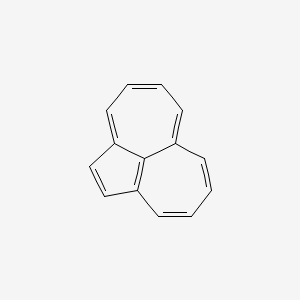
Cyclopenta(ef)heptalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta(ef)heptalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀ It is known for its unique structure, which consists of fused five- and seven-membered rings
準備方法
Synthetic Routes and Reaction Conditions: Cyclopenta(ef)heptalene can be synthesized through a one-pot synthesis method. This involves the use of specific reagents and conditions to achieve the desired product. For instance, a series of cyclopenta(ef)heptalenes can be synthesized using 1D and 2D NMR characterization and UV/Vis studies. The synthesis involves the perturbation of HOMO, LUMO, and LUMO+1 energies upon doping/dedoping with trifluoroacetic acid (TFA) and triethylamine (Et₃N) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for larger-scale production. The use of UV-activated photoacid generators (PAGs) can facilitate the protonation process, making it suitable for industrial applications .
化学反応の分析
Types of Reactions: Cyclopenta(ef)heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
Cyclopenta(ef)heptalene has a wide range of applications in scientific research:
Biology: Its unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
作用機序
Cyclopenta(ef)heptalene can be compared with other non-alternant polycyclic hydrocarbons, such as azaphenalenes and pentalenes. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For instance, azaphenalenes exhibit inverted singlet-triplet gaps, making them potential candidates for molecular emitters . This compound, on the other hand, has a small positive singlet-triplet gap, which can be tuned through specific substituent strategies .
類似化合物との比較
特性
CAS番号 |
209-42-7 |
|---|---|
分子式 |
C14H10 |
分子量 |
178.23 g/mol |
IUPAC名 |
tricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H10/c1-3-7-12-9-10-13-8-4-2-6-11(5-1)14(12)13/h1-10H |
InChIキー |
WTIGTBJFTNVUPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC3=C2C(=C1)C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


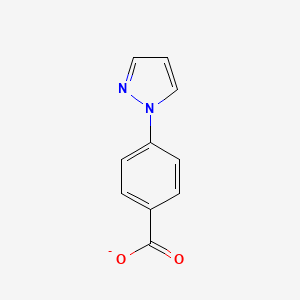

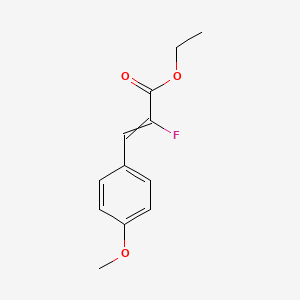
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
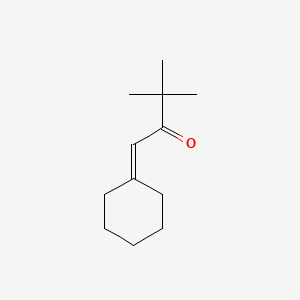
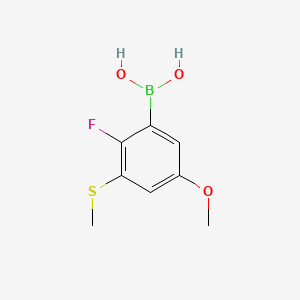
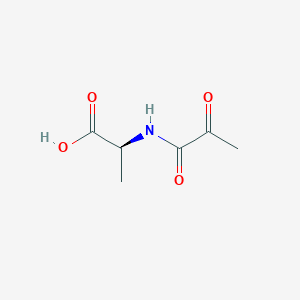
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
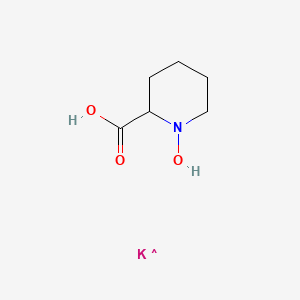

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
